Alternariol
Overview
Description
Alternariol is a toxic metabolite produced by fungi of the genus Alternaria, particularly Alternaria alternata . It is an isocoumarin compound with the chemical formula C₁₄H₁₀O₅ . This compound is commonly found as a contaminant in cereals, fruits, and fruit-based products . It exhibits antifungal and phytotoxic activities and has been linked to various health concerns, including endocrine disruption and potential carcinogenic effects .
Mechanism of Action
Target of Action
Alternariol (AOH) is a mycotoxin produced by the fungi of the genus Alternaria. Its primary targets include DNA topoisomerases, enzymes crucial for DNA replication and transcription, and estrogen receptors, particularly estrogen receptor alpha (ERα) . These targets play significant roles in cellular processes such as DNA repair, replication, and hormone signaling.
Mode of Action
this compound interacts with DNA topoisomerases, leading to the formation of single-strand and double-strand breaks in DNA . This interaction disrupts the normal function of these enzymes, causing DNA damage and triggering various DNA damage response pathways. Additionally, AOH binds to ERα, modulating the receptor’s activity and influencing gene expression related to cell proliferation and apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by this compound include:
- DNA Damage Response Pathways: The interaction with DNA topoisomerases results in DNA strand breaks, activating pathways involved in DNA repair and cell cycle arrest .
- Oxidative Stress Pathways: AOH induces the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction .
- Estrogen Signaling Pathways: By binding to ERα, this compound influences estrogen-responsive gene expression, affecting cell proliferation and apoptosis .
Pharmacokinetics
Metabolism may involve hepatic enzymes, and excretion is expected to occur primarily through urine and feces .
Result of Action
At the molecular level, this compound’s action results in DNA damage, oxidative stress, and modulation of estrogen receptor activity. These effects lead to cell cycle arrest, apoptosis, and reduced cell proliferation. At the cellular level, AOH exhibits cytotoxic, genotoxic, and anti-proliferative effects, making it a potential candidate for anticancer therapies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, AOH is stable under acidic conditions but may degrade under alkaline conditions. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, the presence of other mycotoxins or chemicals can modulate its toxicity and biological activity .
Biochemical Analysis
Biochemical Properties
Alternariol exhibits antifungal and phytotoxic activity . It is reported to inhibit cholinesterase enzymes . This compound and its derivatives exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .
Cellular Effects
This compound has been shown to have multiple potential pharmacological effects . It has been found to exhibit anticancer effects in many pharmacological preclinical test systems . This compound can cause DNA damage and cell cycle arrest . It also exhibits cytotoxic effects, leading to cell death .
Molecular Mechanism
This compound and its derivatives exhibit anticancer effects through several pathways, including cytotoxic effects, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory effects, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic effects, anti-proliferative effects, autophagy, and estrogenic and clastogenic mechanisms .
Temporal Effects in Laboratory Settings
This compound’s genotoxicity was first observed and then further demonstrated by others . This compound metabolism is known to lead to the production of catechols and quinones, such reactive metabolites can undergo redox cycling resulting in reactive oxygen species (ROS) generation .
Dosage Effects in Animal Models
Exposure of animal models to this compound showed adverse health effects, which have led to death at higher doses . Cytotoxicity of this compound has been widely evaluated and latest literature gathered shows genotoxicity by direct combination with DNA, causing single-stranded DNA breaks (SSB) and double-stranded DNA breaks (DSB) .
Transport and Distribution
The principal organ of this compound metabolization is the liver, although other organs like the kidneys, the bladder and components of the gastrointestinal tract have also been involved .
Subcellular Localization
Subcellular localization analysis revealed abundant nuclear transport when NaNO3 was the sole nitrogen source . Furthermore, AsCEP20 mainly affects the photosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alternariol can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic conditions to form the isocoumarin structure . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often isolated from cultures of Alternaria fungi. The fungi are grown on suitable substrates, such as grains or fruits, and the this compound is extracted using solvent extraction techniques . High-performance liquid chromatography (HPLC) is commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Alternariol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other reactive intermediates.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form methyl ethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base.
Major Products:
Oxidation: Quinones and reactive oxygen species.
Reduction: Dihydro derivatives.
Substitution: Methyl ethers and other substituted derivatives.
Scientific Research Applications
Alternariol has been extensively studied for its various applications in scientific research:
Comparison with Similar Compounds
Alternariol is part of a group of mycotoxins produced by Alternaria fungi. Similar compounds include:
This compound Monomethyl Ether (AME): Similar in structure to this compound but with a methyl group at one of the hydroxyl positions.
Altenuene: Another mycotoxin produced by Alternaria fungi with a different chemical structure.
Tentoxin: A cyclic tetrapeptide mycotoxin produced by Alternaria fungi.
Uniqueness of this compound: this compound is unique due to its isocoumarin structure and its ability to generate reactive oxygen species and cause DNA damage . Its role as a mycoestrogen also distinguishes it from other mycotoxins .
Properties
IUPAC Name |
3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXXEKPIIDJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214305 | |
Record name | Alternariol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alternariol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
641-38-3 | |
Record name | Alternariol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alternariol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alternariol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTERNARIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alternariol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
Record name | Alternariol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alternariol?
A1: While the exact mechanism is still under investigation, research suggests that AOH exerts its toxic effects through multiple pathways. It has been shown to inhibit the activity of topoisomerase II [, ], enzymes essential for DNA replication and repair. AOH also disrupts the photosynthetic electron transport chain in chloroplasts, affecting plant growth []. Additionally, AOH can induce oxidative stress and mitochondrial dysfunction in human cells [, ], contributing to its cytotoxic effects.
Q2: How does this compound affect cell viability?
A2: Studies using human colon carcinoma cells (HCT116) demonstrated that AOH exposure, even at low doses, can lead to a reduction in cell viability. This cytotoxic effect appears to be mediated by the activation of mitochondrial-dependent apoptosis, characterized by the opening of the mitochondrial permeability transition pore (PTP) and loss of mitochondrial transmembrane potential (ΔΨm) [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of AOH is C14H10O5, and its molecular weight is 258.23 g/mol.
Q4: How stable is this compound during food processing?
A4: The stability of AOH during food processing varies depending on the specific process and food matrix. Studies have shown that AOH is relatively stable during wet baking but degrades significantly during dry baking []. Carrot juice processing has been shown to reduce AOH levels by over 98% [].
Q5: Are there methods to remove this compound from contaminated products?
A5: Research suggests that cyclodextrin-based polymers could be promising materials for the extraction and removal of AOH from aqueous solutions, including beverages [, ].
Q6: Does this compound exhibit any catalytic properties?
A6: Current research primarily focuses on AOH as a mycotoxin and its toxicological properties. There is no evidence suggesting catalytic properties or applications for AOH.
Q7: Have computational methods been used to study this compound?
A7: Yes, in silico methods have been employed to predict the metabolism and toxicity of AOH and its metabolites []. These models utilize programs like MetaTox, SwissADME, pKCMS, and PASS to assess ADME properties, toxicological endpoints, and interactions with drug-metabolizing enzymes.
Q8: How do structural modifications of this compound affect its activity?
A8: Methylation of AOH's phenolic hydroxyl groups significantly influences its biological activity. For instance, the rate of lactone ring formation, a crucial aspect of its chemical behavior, is affected by the degree of methylation, especially at the C(4') position []. Additionally, synthetic analogues of AOH, particularly 6H-benzo[c]chromen-6-ones, have demonstrated greater inhibitory effects on the photosynthetic electron transport chain compared to the parent compound [].
Q9: What analytical techniques are used to detect and quantify this compound?
A9: Various analytical techniques are employed to detect and quantify AOH in food and feed samples. The most common methods include:- Thin-layer chromatography (TLC) [, , ] for initial screening and identification.- High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) [, , ] or UV detection [, ] for separation and quantification.- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [, , ] for sensitive and specific analysis.
Q10: In which food products is this compound most commonly found?
A10: AOH has been detected in various food products, including:- Fruits and vegetables: Tomatoes [, , ], apples [, , ], citrus fruits [], grapes [].- Cereals and cereal products: Wheat [, ], barley [], oats [].- Oilseeds and legumes: Sunflower seeds [, ], oilseed rape meal [], lentils [].- Beverages: Wine [, , ], fruit juices [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.